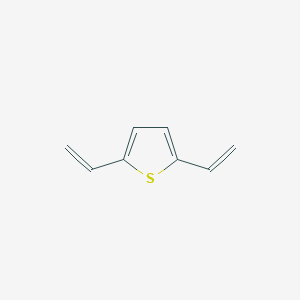

Thiophene, 2,5-diethenyl-

Description

Structure

3D Structure

Properties

CAS No. |

27839-46-9 |

|---|---|

Molecular Formula |

C8H8S |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

2,5-bis(ethenyl)thiophene |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h3-6H,1-2H2 |

InChI Key |

ANMWIHGTNVYQTJ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(S1)C=C |

Canonical SMILES |

C=CC1=CC=C(S1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diethenylthiophene and Its Monomeric Precursors

Advanced Synthetic Routes to 2,5-Diethenylthiophene

The preparation of 2,5-diethenylthiophene can be achieved through various advanced synthetic routes, with transition metal-catalyzed coupling reactions being particularly prominent. These methods offer high efficiency and control over the molecular structure.

Transition Metal-Catalyzed Coupling Reactions

Catalytic C-C bond formation reactions are powerful tools for constructing the 2,5-diethenylthiophene framework. These reactions typically involve the coupling of a di-substituted thiophene (B33073) core with a vinyl group donor.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. organic-chemistry.org In the context of 2,5-diethenylthiophene synthesis, this typically involves the reaction of a 2,5-dihalothiophene with a vinylboronic acid or ester, catalyzed by a palladium complex.

A notable example is the synthesis of 2,5-diisopropenylthiophene (DIT), a closely related derivative, which was successfully achieved via a Suzuki-Miyaura cross-coupling reaction. nih.gov In this process, 2,5-dibromothiophene (B18171) is coupled with 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction parameters, including the choice of solvent, base, and temperature, were found to significantly influence the reaction yield. nih.govresearchgate.net The study highlighted the effectiveness of this strategy for creating vinylated thiophene monomers suitable for further polymerization. nih.gov This approach is also broadly applied in synthesizing various arylthiophene derivatives, demonstrating its robustness and tolerance to different functional groups. mdpi.com

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Starting Material | 2,5-Dibromothiophene | Variable | Coupled with 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. |

| Catalyst | Palladium-based | Catalyst choice is crucial for efficiency. | |

| Solvent | Various tested | Solvent choice impacts yield and reaction rate. | |

| Base | Various tested | The base is necessary for the transmetalation step. |

The Stille coupling reaction provides another powerful pathway for C-C bond formation, involving the reaction of an organotin compound with an organic halide, catalyzed by palladium. openochem.orgwikipedia.orgsynarchive.com This method has been effectively used to synthesize poly(thiophene-2,5-diylvinylene)s, which are polymers containing the structural repeat unit of 2,5-diethenylthiophene. kpi.ua

In a typical procedure, a 2,5-dihalo-substituted thiophene, such as 2,5-diiodothiophene, is coupled with an organotin reagent like E-1,2-bis(tri-n-butylstannyl)ethylene. kpi.ua The reaction is catalyzed by palladium complexes, often with phosphine (B1218219) ligands. organic-chemistry.orgkpi.ua While this specific example builds a polymer chain by alternating thiophene and vinylene units, the underlying chemistry is fundamental to the formation of the thiophene-vinyl bond and is thus directly relevant to the synthesis of the monomer itself. The primary drawback of the Stille reaction is the toxicity associated with organotin compounds. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| 3,4-Dibutyl-2,5-diiodothiophene | E-1,2-bis(tri-n-butylstannyl)ethylene | (π-C4H7PdOAc)2 / 1,1'-bis(diphenylphosphino)ferrocene | DMF | 47% |

Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille coupling for the synthesis of conjugated polymers. colab.ws DArP creates C-C bonds by coupling an aryl halide with an unfunctionalized C-H bond, thereby avoiding the need to prepare organometallic reagents. rsc.orgnih.gov

While DArP is a polymerization technique rather than a method for synthesizing the 2,5-diethenylthiophene monomer, it is a crucial methodology for producing polythiophenes and related polymers from thiophene-based monomers. rsc.org For instance, regioregular poly(3-hexylthiophene) (P3HT) can be effectively synthesized using DArP. rsc.org Recent advancements have even demonstrated a DArP method that proceeds via the cleavage of inert C-S bonds of aryl thioethers, further expanding the scope of this powerful polymerization technique. nih.gov The development of DArP underscores the importance of synthesizing suitable thiophene monomers, including dihalothiophenes, which serve as key building blocks for these advanced materials. colab.ws

Non-Catalytic and Specialized Synthetic Procedures

Beyond metal-catalyzed reactions, other synthetic procedures can be employed to prepare 2,5-diethenylthiophene. A classic and effective method is the Wittig reaction. This approach typically starts from thiophene-2,5-dicarbaldehyde, a key monomeric precursor. chemicalbook.com

The synthesis of thiophene-2,5-dicarbaldehyde itself can be accomplished from precursors like 2,5-bis(chloromethyl)thiophene. chemicalbook.com Once obtained, the two aldehyde functional groups can be converted into vinyl groups through a double Wittig reaction. This involves reacting the dicarbaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated in situ from a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide and a strong base. This non-catalytic route offers a reliable, albeit often less atom-economical, alternative to coupling strategies for accessing 2,5-diethenylthiophene.

Functionalization and Derivatization during Monomer Synthesis

The properties of polymers derived from 2,5-diethenylthiophene can be precisely tuned by introducing functional groups onto the thiophene ring of the monomer before polymerization. This pre-functionalization strategy allows for the synthesis of materials with tailored electronic, optical, and physical characteristics. acs.org

A clear example is the synthesis of monomers used in quasilinear dinuclear complexes, where the spacer unit is a 3,4-dibutyl-2,5-diethenylthiophene. researchgate.net The butyl groups are introduced onto the thiophene ring at an early stage, likely starting from a 3,4-dibutylthiophene (B1250564) precursor, which is then halogenated at the 2 and 5 positions before the vinyl groups are introduced. This approach ensures that the resulting polymers have enhanced solubility and specific conformational properties. researchgate.net

Similarly, various functional groups can be introduced onto the thiophene backbone. For example, 2,5-dihalothiophenes can be nitrated to produce 2,5-dihalo-3,4-dinitrothiophenes, introducing strong electron-withdrawing groups. researchgate.net Alkylsulfonic acid ester groups have also been attached at the 3-position of a 2,5-dihalothiophene monomer. researchgate.net These functionalized monomers can then be converted into their diethenyl- derivatives or used directly in polymerization reactions, leading to a wide array of functional polythiophenes. acs.orgresearchgate.net

Incorporation of Alkyl Side Chains for Solubility and Processability

Unsubstituted polythiophenes are notoriously difficult to process due to their low solubility, a consequence of strong intermolecular π-π stacking. pitt.edu To overcome this, a primary strategy in the design of thiophene-based monomers is the incorporation of flexible alkyl side chains onto the thiophene ring, typically at the 3- and/or 4-positions. These side chains increase the entropy of the system and introduce steric hindrance that disrupts close packing, thereby enhancing the solubility and processability of the resulting polymers in common organic solvents. rsc.org

The synthesis of alkylated precursors typically involves starting with a 3-alkyl or 3,4-dialkylthiophene. This substituted thiophene can then be halogenated at the 2- and 5-positions to produce a dihalothiophene derivative. This intermediate is then suitable for various cross-coupling reactions to introduce the ethenyl groups. For instance, a 3,4-dialkyl-2,5-dibromothiophene can be subjected to palladium-catalyzed reactions like the Heck or Stille coupling to yield the target 2,5-diethenylthiophene derivative. The choice of alkyl chain length and branching can be used to fine-tune the solubility and also influence the morphological and electronic properties of the final polymeric material. pitt.eduresearchgate.net

Introduction of Electron-Donor/Acceptor Moieties

To tailor the optoelectronic properties of materials derived from 2,5-diethenylthiophene, electron-donating (donor) or electron-withdrawing (acceptor) groups can be introduced into the monomer structure. This creates donor-acceptor (D-A) systems, which can effectively lower the bandgap of the resulting polymer and tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sci-hub.semdpi.com This is a key strategy for developing materials for organic photovoltaics and field-effect transistors. rsc.orgsci-hub.se

There are two main approaches to creating these D-A structures:

Direct Functionalization: The thiophene ring itself can be substituted with donor or acceptor groups. For example, alkoxy groups can act as donors, while cyano or nitro groups function as acceptors. pitt.edumdpi.com The synthesis might involve the nitration of a thiophene-2,5-dicarboxylate precursor to introduce an acceptor group. mdpi.com

Copolymerization: A common and powerful method involves the polymerization of a thiophene-based donor monomer with a separate acceptor monomer. rsc.orgsci-hub.se For instance, a derivative of 2,5-diethenylthiophene could be designed as the donor component and then copolymerized with a monomer containing a strong acceptor unit, such as benzothiadiazole or diketopyrrolopyrrole (DPP), using methods like Stille or Suzuki coupling. rsc.orgmdpi.com The resulting alternating D-A copolymer exhibits intramolecular charge transfer, leading to the desired electronic properties. sci-hub.se

The table below summarizes examples of donor and acceptor units used in conjunction with thiophene-based monomers.

| Moiety Type | Example Group/Unit | Effect on Thiophene Monomer | Typical Synthetic Integration |

|---|---|---|---|

| Electron-Donor | Alkoxy (-OR), Alkylthio (-SR), 3,4-Ethylenedioxythiophene (B145204) (EDOT) | Raises HOMO level, increases electron density | Direct substitution or copolymerization sci-hub.se |

| Electron-Acceptor | Nitro (-NO₂), Cyano (-CN), Benzothiadiazole (BT), Diketopyrrolopyrrole (DPP) | Lowers LUMO level, creates electron deficiency | Direct substitution or copolymerization rsc.orgmdpi.commdpi.com |

Stereoselective Synthesis of Ethenyl Moieties

The geometry of the carbon-carbon double bonds (ethenyl moieties) in 2,5-diethenylthiophene has a significant impact on the planarity and conjugation length of the resulting polymers, which in turn affects their electronic properties. The trans (or E) configuration is generally preferred as it leads to a more planar and extended conjugated backbone. Therefore, synthetic methods that provide high stereoselectivity for the E,E-isomer are highly desirable.

Several powerful olefination reactions are employed to achieve this stereocontrol, often starting from thiophene-2,5-dicarbaldehyde . smolecule.com

The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used modification of the Wittig reaction and is known for its excellent (E)-selectivity. wikipedia.orgalfa-chemistry.com It involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion. The reaction typically uses stabilized phosphonate ylides, which react with the two aldehyde groups of thiophene-2,5-dicarbaldehyde to predominantly form the (E,E)-diethenyl product. wikipedia.orgtcichemicals.com An advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com

The Heck Reaction: This palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene is another premier method for stereoselectively forming (E)-alkenes. wikipedia.orgorganic-chemistry.org To synthesize 2,5-diethenylthiophene, a 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) is coupled with an alkene like ethylene (B1197577) or styrene (B11656) in the presence of a palladium catalyst and a base. The mechanism of the Heck reaction inherently favors a syn-addition of the palladium-aryl group followed by a syn-elimination of palladium-hydride, resulting in a high preference for the trans product. wikipedia.org

The Wittig Reaction: The classical Wittig reaction, which uses a phosphonium ylide, can also be employed. masterorganicchemistry.comlibretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) tend to produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org By choosing a stabilized phosphorus ylide, one can favor the formation of the desired (E,E)-isomer of 2,5-diethenylthiophene from thiophene-2,5-dicarbaldehyde.

The following table compares these key stereoselective methods.

| Reaction | Thiophene Precursor | Coupling Partner | Typical Stereoselectivity | Key Advantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Thiophene-2,5-dicarbaldehyde | Phosphonate carbanion | High (E)-selectivity wikipedia.orgalfa-chemistry.com | Excellent stereocontrol, easy byproduct removal |

| Heck Reaction | 2,5-Dihalothiophene | Alkene (e.g., ethylene) | High (E)-selectivity wikipedia.orgorganic-chemistry.org | Excellent stereocontrol, good functional group tolerance |

| Wittig Reaction | Thiophene-2,5-dicarbaldehyde | Stabilized Phosphorus Ylide | Good (E)-selectivity organic-chemistry.org | Classic method, well-understood mechanism |

Polymerization Strategies and Advanced Architectures Utilizing 2,5 Diethenylthiophene

Homopolymerization of 2,5-Diethenylthiophene

The presence of two vinyl groups in 2,5-diethenylthiophene allows for the formation of cross-linked or linear polymers depending on the polymerization technique employed. The ability to control the polymerization of one or both vinyl groups is crucial in determining the final polymer architecture and properties.

Oxidative Polymerization Techniques

Oxidative polymerization is a common method for the synthesis of conjugated polymers from thiophene (B33073) and its derivatives. This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. The mechanism generally proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately, the polymer chain.

While oxidative polymerization has been extensively studied for various 3-alkylthiophenes and other substituted thiophenes, leading to the formation of polythiophenes with interesting electronic properties, specific studies detailing the oxidative polymerization of 2,5-diethenylthiophene are not extensively documented in the reviewed scientific literature. The presence of the vinyl groups introduces the possibility of side reactions, including polymerization through the vinyl moieties, which could lead to complex, cross-linked structures. The regioselectivity of the thiophene ring coupling could also be influenced by the vinyl substituents. Further research is required to fully elucidate the mechanism and outcome of oxidative polymerization when applied to 2,5-diethenylthiophene and to explore the properties of the resulting materials.

Controlled Polymerization Mechanisms

Controlled polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of polymers. For 2,5-diethenylthiophene, living anionic polymerization has been demonstrated as a successful method to achieve controlled homopolymerization. acs.orgacs.org

In a notable study, the selective anionic polymerization of 2,5-divinylthiophene was achieved, targeting one of the two vinyl groups in a living manner. acs.org This approach prevents premature termination and chain transfer reactions, allowing for the synthesis of well-defined linear polymers with pendant vinyl groups.

Key Findings from Anionic Polymerization of 2,5-Divinylthiophene:

| Initiator System | Temperature (°C) | Resulting Polymer Characteristics |

| oligo(α-methylstyryllithium) (αMSLi) and 10-fold excess of tBuOK | -78 | Living polymerization, predictable molecular weight (Mn < 9.0 kg/mol ), narrow molecular weight distribution (Mw/Mn < 1.15) acs.org |

This controlled polymerization yields a soluble, linear polymer with reactive pendant vinyl groups along the backbone. These pendant groups are available for subsequent cross-linking reactions, offering a pathway to network polymers with tailored properties. The resulting polymers exhibit glass-transition temperatures around 75 °C and show exothermic peaks above 120 °C, which is attributed to the thermal cross-linking of the residual vinyl groups. acs.org This two-step approach—controlled linear polymerization followed by cross-linking—is a powerful strategy for creating advanced polymer architectures.

Copolymerization with 2,5-Diethenylthiophene Building Blocks

The incorporation of 2,5-diethenylthiophene as a comonomer into various polymer backbones allows for the introduction of its unique electronic and structural features, leading to materials with tunable properties.

Donor-Acceptor Conjugated Polymer Synthesis

Donor-acceptor (D-A) conjugated polymers are a significant class of materials in organic electronics, known for their tunable band gaps and charge transport properties. These polymers are constructed by alternating electron-rich (donor) and electron-deficient (acceptor) monomer units along the polymer chain.

While the synthesis of D-A copolymers using various thiophene derivatives as the donor component is a well-established strategy, specific examples detailing the use of 2,5-diethenylthiophene as a comonomer in such systems are not widely reported in the current scientific literature. The electron-rich nature of the thiophene ring in 2,5-diethenylthiophene suggests its potential as a donor unit. Its bifunctional nature, with two vinyl groups, could be exploited to create cross-linked D-A networks or to be incorporated into the main chain via polymerization of the vinyl groups with a suitable acceptor comonomer. Further investigation is needed to explore the synthesis and properties of D-A copolymers incorporating the 2,5-diethenylthiophene building block.

Regioregular Polymerization Methods

Regioregularity, the precise control of the orientation of monomer units in a polymer chain, is crucial for achieving optimal electronic properties in conjugated polymers like polythiophenes. nih.gov Irregularities in the polymer chain can disrupt the π-conjugation and hinder charge transport.

Nickel-catalyzed Kumada catalyst-transfer polycondensation (KCTP) is a powerful chain-growth polymerization method for synthesizing regioregular polythiophenes. nih.gov This technique involves the polymerization of a Grignard-functionalized thiophene monomer in the presence of a nickel catalyst. The "catalyst-transfer" mechanism ensures a controlled, living-like polymerization, yielding polymers with defined molecular weights and low polydispersity.

The application of KCTP has been extensively demonstrated for the synthesis of regioregular poly(3-alkylthiophene)s and other substituted polythiophenes. However, the specific use of 2,5-diethenylthiophene as a comonomer in nickel-catalyzed Kumada catalyst-transfer polycondensation to produce regioregular copolymers is not well-documented in the reviewed literature. The reactivity of the vinyl groups under the conditions of KCTP would need to be carefully considered to prevent unwanted side reactions and to ensure the desired copolymer architecture. The potential of this method to create novel, regioregular copolymers incorporating 2,5-diethenylthiophene warrants further exploration.

Palladium-Catalyzed Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for creating π-conjugated polymers. researchgate.netumn.edu This methodology facilitates the formation of C-C bonds by directly coupling C-H bonds of an aromatic or heteroaromatic monomer with an aryl halide, thereby reducing the need for pre-functionalized organometallic reagents. researchgate.net

For thiophene-based monomers, DArP is a widely studied and effective technique. scispace.com The catalytic cycle, typically employing a palladium catalyst, involves three principal steps: oxidative addition, C-H bond activation, and reductive elimination. scispace.com The activation of the thiophene C–H bond is believed to proceed through a base-assisted concerted metalation-deprotonation (CMD) pathway. scispace.com This strategy has been successfully applied to synthesize a variety of thiophene-containing polymers, including homopolymers of benzodithiophene and alternating or random copolymers. rsc.orgumn.edu Optimization of the catalytic system—including the choice of palladium precursor, phosphine (B1218219) ligand, and additives like carboxylic acids or bases—is crucial for minimizing defects such as branching or homo-coupling. researchgate.netumn.edu

While DArP is a cornerstone for polymerizing the thiophene backbone itself, its application to monomers like 2,5-diethenylthiophene, where polymerization would occur through the vinyl groups, is less direct. Polymerization of 2,5-diethenylthiophene would more likely proceed via other palladium-catalyzed reactions that engage the C=C double bonds, such as Heck coupling or tandem reactions. mdpi.comrsc.org

Statistical and Block Copolymerization Approaches

Copolymerization represents a powerful strategy for tuning the properties of conjugated polymers by combining different monomeric units within a single polymer chain. This can be achieved through either statistical (random) or block copolymerization approaches.

Statistical Copolymerization: In this approach, two or more different monomers are polymerized simultaneously, resulting in a random distribution of the monomer units along the polymer backbone. One-pot direct arylation polymerization is an effective method for creating such random copolymers. For instance, thiophene-flanked benzothiadiazole units have been incorporated into random copolymers by polymerizing benzothiadiazole dibromide, fluorene (B118485) dibromide, and thiophene derivatives in a single step. rsc.org This method allows for the creation of materials with multichromophoric characteristics and finely tuned optical and electronic properties.

Block Copolymerization: This strategy involves the sequential polymerization of different monomers to produce chains consisting of long, distinct blocks of each monomer type. This creates well-defined micro- or nanostructures through phase separation. While specific examples utilizing 2,5-diethenylthiophene are not prominent, the vinyl groups on this monomer make it a suitable candidate for controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net RAFT and other living polymerization methods provide precise control over molecular weight and architecture, enabling the synthesis of well-defined diblock or triblock copolymers where a poly(2,5-diethenylthiophene) segment could be combined with other functional polymer blocks.

Fabrication of Advanced Polymeric Architectures

The rigid and conjugated nature of the 2,5-diethenylthiophene monomer makes it an excellent building block for creating highly structured, advanced polymeric materials, including two-dimensional polymers and microporous networks.

Two-Dimensional (2D) Conjugated Polymers (T2DCPs)

Two-dimensional conjugated polymers (T2DCPs), including a class of crystalline materials known as covalent organic frameworks (COFs), are sheet-like macromolecules with extensive in-plane π-conjugation. researchgate.net These materials are of great interest for applications in electronics and optoelectronics due to their unique structural and electronic properties. Thiophene-containing units are frequently incorporated into T2DCP backbones to enhance their photo-activity and charge transport characteristics. researchgate.net

Bottom-Up Synthesis Strategies

The fabrication of T2DCPs relies on bottom-up synthesis, where precisely designed molecular monomers are assembled into extended, ordered networks through strong covalent bonds. mdpi.combeilstein-journals.org These syntheses are often performed under solvothermal conditions, where the reaction of multifunctional monomers leads to the formation of a crystalline, polymeric framework. Various polycondensation reactions, including Schiff base formation, Knoevenagel condensation, and Wittig-type reactions, have been successfully employed to construct these 2D architectures. umn.edu The choice of monomer geometry and reaction type dictates the topology and properties of the resulting 2D polymer.

Vinylene-Linked 2D Conjugated Polymer Formation

Creating vinylene-linked (C=C) backbones is a key strategy for maximizing π-conjugation across the 2D polymer framework, which in turn can lead to high chemical stability and excellent charge carrier mobilities. scispace.comrsc.org Monomers possessing vinyl or vinyl-precursor functionalities, such as the diethenyl groups in 2,5-diethenylthiophene, are fundamental to this approach.

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful tools for forming these vinylene linkages. scispace.comnih.gov These reactions typically involve the condensation of aldehyde-functionalized monomers with phosphonate- or ylide-functionalized monomers. This methodology has been used to synthesize crystalline 2D poly(arylenevinylene)s with high surface areas and tunable electronic band gaps. rsc.org The resulting vinylene-linked 2D polymers exhibit superior π-conjugation compared to analogous imine-linked frameworks. scispace.comrsc.org

Table 1: Properties of Example Vinylene-Linked 2D Conjugated Polymers

| Polymer Name | Synthesis Reaction | Surface Area (m²/g) | Band Gap (eV) |

|---|---|---|---|

| 2D-PPQV1 | Horner-Wadsworth-Emmons | Up to 440 | 2.2 |

| 2D-PPQV2 | Horner-Wadsworth-Emmons | Up to 440 | 2.2 |

This table is generated based on available data and is for illustrative purposes.

Conjugated Microporous Polymers (CMPs) from Thiophene-Flanked Units

Conjugated microporous polymers (CMPs) are a class of amorphous, porous materials characterized by extended π-conjugation throughout their robust, three-dimensional networks. umn.eduresearchgate.netresearchgate.net Their inherent porosity, high stability, and tunable electronic structures make them promising candidates for heterogeneous catalysis, gas storage, and sensing. umn.eduresearchgate.netbeilstein-journals.org

The synthesis of CMPs involves the cross-coupling of rigid, multifunctional monomers to create an insoluble, permanently porous network. The inclusion of thiophene units is a common strategy to bestow photocatalytic activity and other desirable electronic properties. umn.edu Monomers with multiple reactive sites, such as 2,5-diethenylthiophene, are ideal for forming these highly cross-linked structures. For example, divinylbenzene, an analogue of 2,5-diethenylthiophene, can be polymerized through Friedel-Crafts addition or radical polymerization to form hyper-cross-linked polymers and microporous organic polymers with high surface areas. researchgate.netrsc.org These synthetic routes, applied to thiophene-based divinyl monomers, could yield CMPs with unique properties derived from the thiophene core.

Table 2: Characteristics of Thiophene-Containing Conjugated Microporous Polymers

| Polymer Name | Monomer Units | Surface Area (m²/g) | Application Highlight |

|---|---|---|---|

| BTPT-CMP1 | 1,3,5-triazine, Thiophene | High | Photocatalytic Hydrogen Production |

| BTP-CMP | Bithiophene | - | Heterogeneous Photocatalysis |

This table is generated based on available data and is for illustrative purposes.

Supramolecular Assemblies and Hybrid Structures

The strategic polymerization of 2,5-diethenylthiophene not only allows for the creation of linear and branched polymers but also opens avenues for the development of more complex, functional architectures through non-covalent interactions and the integration with other materials. These approaches lead to the formation of supramolecular assemblies and hybrid structures with tailored properties for advanced applications.

The intrinsic properties of the poly(2,5-diethenylthiophene) backbone, characterized by its conjugated π-system, make it an ideal candidate for participating in various non-covalent interactions. These interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, can direct the self-assembly of polymer chains into highly ordered domains. This self-assembly is crucial for optimizing charge transport in electronic devices. The planarity and rigidity of the thiophene rings facilitate close packing of the polymer backbones, leading to the formation of lamellar or fibrillar nanostructures. The nature and strength of these interactions can be modulated by solvent choice, temperature, and chemical modification of the polymer, allowing for a degree of control over the final morphology.

Furthermore, the functionalization of the poly(2,5-diethenylthiophene) backbone or its use in block copolymers provides a versatile platform for creating sophisticated hybrid materials. By incorporating moieties capable of specific recognition, such as crown ethers or calixarenes, host-guest chemistry can be employed to create responsive materials or to template the assembly of the polymer chains.

Hybrid structures are formed by combining poly(2,5-diethenylthiophene) with inorganic or organic components, leading to materials with synergistic or entirely new properties. For instance, blending the polymer with inorganic nanoparticles, such as gold (Au) or cadmium selenide (B1212193) (CdSe), can enhance the optical and electronic properties of the resulting composite. The polymer can act as a matrix, controlling the dispersion of the nanoparticles and providing a pathway for charge transport, which is beneficial for photovoltaic and sensing applications. Similarly, integration with carbon nanotubes (CNTs) or graphene can significantly improve the mechanical strength and electrical conductivity of the polymer, creating advanced composites for flexible electronics and energy storage.

The table below summarizes key research findings on supramolecular assemblies involving thiophene-based polymers, illustrating the common strategies and resulting properties that are conceptually applicable to poly(2,5-diethenylthiophene).

| Polymer System | Interacting Species/Motif | Primary Non-Covalent Interaction | Observed Supramolecular Structure | Key Properties/Applications |

|---|---|---|---|---|

| Regioregular poly(3-hexylthiophene) (P3HT) | P3HT Chains | π-π Stacking | Crystalline Nanofibrils | Enhanced charge carrier mobility for organic transistors |

| Diketopyrrolopyrrole-thiophene Copolymer | Amide side-chains | Hydrogen Bonding | Self-Assembled 1D Nanostructures | Improved order and charge transport |

| Thiophene-based Polymer with Calixarene | Calixarene Host and Fullerene Guest | Host-Guest Interaction | Ordered Polymer-Fullerene Complex | Enhanced charge separation in photovoltaics |

The development of hybrid structures is a particularly active area of research. The properties of these materials are highly dependent on the nature of the components and the morphology of the composite. The following table details examples of hybrid structures based on thiophene-containing polymers, highlighting the improvements in material performance.

| Polymer Matrix | Hybrid Component | Method of Preparation | Resulting Hybrid Structure | Enhanced Properties and Potential Applications |

|---|---|---|---|---|

| Poly(3-alkylthiophene) | Gold Nanoparticles (AuNPs) | In-situ polymerization or solution blending | AuNPs dispersed in polymer matrix | Localized surface plasmon resonance; enhanced light absorption for sensors and photovoltaics |

| Thiophene-Copolymer | Single-Walled Carbon Nanotubes (SWCNTs) | Solution mixing and film casting | Polymer-wrapped SWCNT network | Improved electrical conductivity and mechanical reinforcement for flexible electronics |

| Polythiophene Derivative | Silica (B1680970) (SiO2) Nanoparticles | Sol-gel synthesis in polymer solution | Interpenetrating organic-inorganic network | Increased thermal stability and tunable optoelectronic properties |

While extensive research has been conducted on a variety of polythiophene derivatives, the exploration of supramolecular assemblies and hybrid structures based specifically on 2,5-diethenylthiophene is an emerging field. The principles established with other thiophene-based polymers provide a strong foundation for the future design and synthesis of advanced functional materials derived from this versatile monomer.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For 2,5-diethenylthiophene, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the thiophene (B33073) ring and the ethenyl (vinyl) substituents.

Key vibrational modes expected in the FT-IR spectrum include C-H stretching from both the aromatic thiophene ring and the vinyl groups, C=C stretching of the vinyl groups and the ring, and the characteristic C-S bond vibration of the thiophene heterocycle. researchgate.net A peak corresponding to the C-H bonds in the aromatic ring is expected around 3061 cm⁻¹. researchgate.net The C-S stretching vibrations of the thiophene ring are typically observed in the region of 808-821 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for Thiophene, 2,5-diethenyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp²) | Vinyl Group | ~3100 - 3080 |

| C-H Stretch (sp²) | Thiophene Ring | ~3080 - 3060 |

| C=C Stretch | Vinyl Group | ~1640 |

| C=C Stretch | Thiophene Ring | ~1530 - 1430 |

| C-H In-Plane Bend | Aromatic Ring | ~1029 |

This interactive table summarizes the key expected absorption bands in the FT-IR spectrum.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is therefore highly effective for analyzing the π-conjugated backbone of 2,5-diethenylthiophene. The most intense signals in the Raman spectrum are typically from the C=C stretching vibrations of the thiophene ring and vinyl groups, which are enhanced due to the conjugated system. mdpi.com

The position and intensity of these bands can provide information about the effective conjugation length and planarity of the molecule. For instance, the symmetric C=C stretching of the thiophene ring, often observed between 1450 cm⁻¹ and 1530 cm⁻¹, is a strong indicator of the aromatic character and conjugation within the molecule. mdpi.comiosrjournals.org

Table 2: Predicted Raman Shifts for Thiophene, 2,5-diethenyl-

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Stretch | Vinyl Group | ~1640 (Strong) |

| C=C Stretch | Thiophene Ring | ~1530 - 1410 (Very Strong) |

| C-H In-Plane Bend | Thiophene Ring | ~1350 |

This interactive table highlights the principal vibrational modes expected to be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For 2,5-diethenylthiophene, distinct signals are expected for the protons on the thiophene ring and the protons of the two vinyl groups. The thiophene protons would appear as a singlet due to chemical equivalence, while the vinyl protons would exhibit a more complex pattern (typically a doublet of doublets for the geminal and trans protons and a doublet of doublets for the cis proton) due to spin-spin coupling.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.com Separate signals are expected for the chemically distinct carbons of the thiophene ring (the substituted C2/C5 and the unsubstituted C3/C4) and the vinyl groups (the α- and β-carbons). The chemical shifts are sensitive to the local electronic environment, providing confirmation of the molecular structure. One- and two-dimensional NMR experiments are often used for unambiguous assignment of all proton and carbon signals. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Thiophene, 2,5-diethenyl- (in CDCl₃)

| Proton | Multiplicity | Predicted δ (ppm) | Predicted J (Hz) |

|---|---|---|---|

| Thiophene H (H3, H4) | s | ~7.0-7.2 | N/A |

| Vinyl H (α) | dd | ~6.7-6.9 | J_trans ≈ 17, J_cis ≈ 11 |

| Vinyl H (β, trans) | d | ~5.6-5.8 | J_trans ≈ 17 |

This interactive table presents the expected ¹H NMR data.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for Thiophene, 2,5-diethenyl- (in CDCl₃)

| Carbon | Predicted δ (ppm) |

|---|---|

| Thiophene C (C2, C5) | ~142-145 |

| Thiophene C (C3, C4) | ~124-127 |

| Vinyl C (α) | ~130-133 |

This interactive table shows the anticipated ¹³C NMR chemical shifts.

When 2,5-diethenylthiophene is polymerized, the resulting poly(2,5-diethenylthiophene) can have a complex microstructure. Advanced NMR techniques, such as two-dimensional NMR (2D-NMR), are crucial for characterizing this structure. For conjugated polymers like polythiophenes, these methods can determine properties such as regioregularity, which describes the orientation of monomer units within the polymer chain. mdpi.com

Electronic Spectroscopy for Optoelectronic Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. For conjugated molecules like 2,5-diethenylthiophene, the absorption of UV or visible light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals.

The UV-Vis spectrum of 2,5-diethenylthiophene is expected to show a strong absorption band corresponding to the π-π* transition of the conjugated system. The position of the absorption maximum (λ_max) is a direct measure of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The extended conjugation provided by the two vinyl groups attached to the thiophene ring is expected to shift the λ_max to longer wavelengths (a bathochromic or red shift) compared to thiophene alone, indicating a lower HOMO-LUMO gap. nih.gov This property is central to its potential use in optoelectronic applications.

Table 5: Predicted Electronic Spectroscopy Data for Thiophene, 2,5-diethenyl-

| Transition Type | Orbital Transition | Expected λ_max Range (nm) |

|---|

This interactive table summarizes the primary electronic transition.

Electrochemical Characterization Methods

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a compound. nih.gov For conjugated molecules like Thiophene, 2,5-diethenyl-, the first oxidation potential is related to the energy of the HOMO, while the first reduction potential is related to the energy of the LUMO.

The onset potentials for oxidation (Eonset,ox) and reduction (Eonset,red) from a cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. nih.gov This allows for the calculation of the electrochemical band gap (Eg), which is a crucial parameter for materials used in organic electronics. nih.govresearchgate.net In many thiophene-based systems, the oxidation process is irreversible at higher potentials, corresponding to the formation of a polymer film on the electrode surface (electropolymerization). researchgate.netsemanticscholar.org For example, the polymerization of thiophene monomer shows an onset of oxidation at a potential of 1.3 V. researchgate.net The redox signals provide direct insight into the electronic structure and stability of the charged species (radical cations and anions) of the molecule. nih.gov

Spectroelectrochemistry combines spectroscopic and electrochemical methods to provide real-time information on the electronic structure of a molecule as its oxidation state is changed. mdpi.com Typically, UV-Vis-NIR absorption spectroscopy is performed simultaneously with an electrochemical experiment (like cyclic voltammetry or chronoamperometry). This allows for the direct observation of new absorption bands corresponding to the formation of charged species such as radical cations (polarons) and dications (bipolarons).

This technique is widely used to study the doping process in conducting polymers like polythiophene. mdpi.com As the polymer is oxidized, the initial π-π* absorption band of the neutral polymer decreases in intensity, while new absorption bands at lower energies appear. These new bands are the signature of the charge carriers (polarons and bipolarons) that are responsible for electrical conductivity. mdpi.com For the monomer Thiophene, 2,5-diethenyl-, spectroelectrochemistry could be used to characterize the electronic structure of its radical cation and to monitor the initial stages of electropolymerization, observing the evolution from monomeric species to oligomeric and polymeric structures on the electrode surface. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Thiophene, 2,5-diethenyl-" at the atomic level. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining ground-state properties. For thiophene (B33073) and its derivatives, DFT calculations are employed to optimize the molecular geometry, providing information on bond lengths, bond angles, and dihedral angles.

Key ground-state properties of "Thiophene, 2,5-diethenyl-" that can be elucidated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity and stability. A smaller gap generally indicates higher reactivity.

A theoretical study on a "2,5-divinylthiophene" molecular nanowire using quantum chemical calculations determined the HOMO-LUMO gap to be 2.34 eV in the absence of an external electric field. elixirpublishers.comelixirpublishers.com This value is indicative of a semiconducting material. The application of an external electric field was found to reduce this gap, suggesting that the electronic properties of the molecule can be tuned. elixirpublishers.comelixirpublishers.com

Table 1: Calculated Ground State Properties for Thiophene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,5-divinylthiophene | DFT | N/A | N/A | 2.34 |

| Poly(3-octylthiophene-2,5-diyl) (P3OT) | DFT/B3LYP/6-311+G(d) | -6.44 | -3.63 | 2.81 |

Note: Data for P3OT is provided for comparative purposes to illustrate typical values for related thiophene-based systems.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of electronic structure and spectra. For thiophene derivatives, ab initio calculations have been used to compute vibrational spectra and optimize structural parameters, showing good agreement with experimental results. While specific ab initio studies on "Thiophene, 2,5-diethenyl-" are not widely documented, the application of these methods would yield a more detailed understanding of its electronic states and transitions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is instrumental in predicting absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. researchgate.net For "Thiophene, 2,5-diethenyl-", TD-DFT calculations can elucidate the nature of its electronic transitions, for instance, whether they are localized on the thiophene ring or involve the vinyl substituents.

Studies on various thiophene derivatives have demonstrated that TD-DFT can accurately model their optical properties. For example, in a study of dibenzothiophene (B1670422) derivatives, TD-DFT was used to compute vertical excitation energies and optimize the geometry of the first excited state (S1). elixirpublishers.com It has been noted that for some thiophene-based compounds, the accuracy of TD-DFT can be sensitive to the choice of the functional. elixirpublishers.com A study on "2,5-divinylthiophene" mentions the use of TD-DFT to determine its electronic properties, including HOMO and LUMO energies, and to record its UV-vis spectrum. elixirpublishers.com

Molecular Dynamics (MD) Simulations for Conformation and Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like "Thiophene, 2,5-diethenyl-", MD simulations can provide valuable insights into its conformational flexibility. The vinyl groups attached to the thiophene ring can rotate, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying the aggregation behavior of molecules. In the context of materials science, understanding how individual "Thiophene, 2,5-diethenyl-" molecules interact and self-assemble is crucial for predicting the morphology and properties of bulk materials or thin films. Simulations can reveal how these molecules pack in the solid state, which in turn influences properties like charge transport in organic electronic devices. For instance, MD simulations have been used to investigate the aggregation of thiophene-based polymers, providing insights into their local structuring.

Predicting Spectroscopic Data and Validating Experimental Observations

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be used to validate and interpret experimental observations. For "Thiophene, 2,5-diethenyl-", DFT and TD-DFT calculations can predict its infrared (IR), Raman, and UV-visible absorption spectra.

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to assign the observed peaks to specific molecular vibrations. Similarly, the absorption wavelengths and intensities predicted by TD-DFT can be matched with the experimental UV-visible spectrum to identify the electronic transitions responsible for the observed absorption bands. A study on "2,5-divinylthiophene" noted that its electronic properties and UV-vis spectrum were investigated using a TD-DFT approach. elixirpublishers.com

Computational Studies on Charge Transfer Processes

Computational methods are essential for understanding charge transfer processes in molecules and materials, which is a key aspect of their application in organic electronics. For "Thiophene, 2,5-diethenyl-", theoretical studies can quantify its ability to transport electrons and holes.

DFT calculations can be used to determine the reorganization energy, which is the energy required for a molecule to change its geometry from the neutral to the charged state and vice versa. A lower reorganization energy is generally associated with a higher charge mobility. Furthermore, the electronic coupling between adjacent molecules, which can be calculated using quantum chemical methods, is another critical factor that determines the rate of charge transfer.

Studies on thiophene-substituted materials have used computational models to investigate structure-charge transport relationships. acs.org The study on "2,5-divinylthiophene" as a molecular nanowire investigated its transport properties, which are inherently linked to charge transfer processes within the molecule. elixirpublishers.comelixirpublishers.com Additionally, "2,5-divinylthiophene" has been considered as a bridging molecule in coupled organic-inorganic nanostructures, where it facilitates charge transfer between silicon quantum dots. nasa.govrsc.org

Modeling of Structure-Property Relationships

Theoretical and computational chemistry approaches are pivotal in elucidating the intricate relationships between the molecular structure of "Thiophene, 2,5-diethenyl-" and its resulting physicochemical properties. These methods allow for the prediction and understanding of its behavior at a molecular level, which is crucial for its potential applications in materials science, particularly in the field of organic electronics. By employing various computational models, researchers can systematically investigate how modifications to the molecular geometry, electronic structure, and intermolecular interactions influence the macroscopic properties of materials derived from this thiophene derivative.

The modeling of structure-property relationships for "Thiophene, 2,5-diethenyl-" and its oligomers or polymers typically involves the use of quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational tools are instrumental in predicting key parameters like electronic bandgaps, charge carrier mobilities, and optical absorption spectra. The insights gained from these theoretical studies are invaluable for the rational design of novel organic materials with tailored functionalities.

A significant focus of computational modeling is to understand how the planarity of the molecule and the degree of π-conjugation affect its electronic properties. For "Thiophene, 2,5-diethenyl-", the rotational freedom of the ethenyl (vinyl) groups attached to the thiophene ring is a critical factor. The dihedral angles between the thiophene ring and the vinyl substituents directly impact the extent of electronic communication along the molecular backbone. A more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum, which are desirable characteristics for applications in organic photovoltaics and light-emitting diodes.

Furthermore, computational models are employed to study the properties of oligomers and polymers based on the "Thiophene, 2,5-diethenyl-" repeating unit. These studies often reveal how properties evolve with increasing chain length. For instance, the HOMO-LUMO gap typically decreases as the number of repeating units increases, eventually converging to a value for the polymer. This trend is a hallmark of conjugated systems and is a direct consequence of the extended π-electron delocalization.

The following data tables showcase typical results obtained from computational studies on thiophene-based oligomers, which serve as a model for understanding the structure-property relationships in systems related to "Thiophene, 2,5-diethenyl-".

Table 1: Calculated Electronic Properties of Thiophene-Based Oligomers

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Monomer | -6.25 | -1.75 | 4.50 |

| Dimer | -5.90 | -2.10 | 3.80 |

| Trimer | -5.75 | -2.25 | 3.50 |

| Tetramer | -5.68 | -2.32 | 3.36 |

Note: The data in this table is representative of typical trends observed for thiophene-based oligomers and is intended for illustrative purposes.

Table 2: Key Geometrical Parameters of a Model Thiophene Dimer

| Parameter | Value |

| Inter-ring C-C Bond Length | 1.45 Å |

| Thiophene Ring C=C Bond Length | 1.38 Å |

| Thiophene Ring C-S Bond Length | 1.72 Å |

| Inter-ring Dihedral Angle | 25° |

Note: The data in this table is based on typical geometries of thiophene dimers and serves as an example of the structural parameters that influence electronic properties.

These theoretical investigations are not limited to isolated molecules. Advanced computational models also explore the influence of intermolecular interactions in the solid state. The packing of "Thiophene, 2,5-diethenyl-" based molecules in thin films, for example, can significantly affect charge transport properties. Modeling of these condensed-phase effects is crucial for predicting the performance of electronic devices. By understanding and predicting these complex structure-property relationships, computational chemistry plays a vital role in accelerating the discovery and development of new high-performance organic materials.

Structure Property Relationships and Rational Design Principles

Influence of Monomer Structure on Polymer Properties

The inherent chemical structure of the 2,5-diethenylthiophene monomer is the primary determinant of the final polymer's properties. Modifications to this basic unit, such as the introduction of substituents, directly influence the electronic configuration, while the arrangement of these units impacts the bulk material characteristics.

Impact of Substitution Patterns on Electronic Configuration

The introduction of substituents onto the thiophene (B33073) ring or the vinylene linkages of the PTV backbone has a profound effect on the polymer's electronic configuration. Electron-donating groups, such as alkyl or alkoxy moieties, tend to raise the energy levels of the highest occupied molecular orbital (HOMO), which can lower the ionization potential of the polymer. Conversely, electron-withdrawing groups, like cyano or carboxylate groups, can lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of frontier orbital energies is a key strategy in designing materials for specific applications, such as organic solar cells, where energy level alignment with an acceptor material is critical for efficient charge separation. For instance, the introduction of an electron-withdrawing carboxylate substituent onto the PTV backbone has been shown to lower the HOMO energy level, leading to enhanced fluorescence.

Effect of Conjugation Length on Optical and Electronic Characteristics

The effective conjugation length, which refers to the extent of delocalization of π-electrons along the polymer backbone, is a critical factor governing the optical and electronic properties of PTV. As the conjugation length increases, the energy difference between the HOMO and LUMO, known as the band gap, decreases. This reduction in the band gap results in a bathochromic (red) shift in the polymer's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. Spectroscopic studies on poly(2,5-thienylene vinylene) have shown that the wavelength of the absorption edge is indicative of the extent of π-conjugation. For shorter oligomers, the optical and electronic properties are size-dependent; however, beyond a certain "effective conjugation length," these properties converge and are no longer significantly affected by an increase in chain length. Transient absorption spectroscopy of PTV has revealed photoexcitations that give rise to transient absorption peaks, which are associated with bipolarons and are a direct consequence of the conjugated system.

| Property | Dependence on Conjugation Length |

| Band Gap (Eg) | Decreases with increasing conjugation length |

| Absorption Maximum (λmax) | Shifts to longer wavelengths (red shift) with increasing conjugation length |

| Ionization Potential | Generally decreases with increasing conjugation length |

| Electron Affinity | Generally increases with increasing conjugation length |

Role of Steric Hindrance and Planarity on Chain Packing

The planarity of the PTV backbone is crucial for effective π-orbital overlap between adjacent monomer units, which facilitates charge transport. The insertion of vinylene linkages between the thiophene rings in PTV helps to eliminate the steric repulsion that can occur between adjacent thiophene units in polythiophenes, thus promoting a more planar backbone. However, the introduction of bulky side chains can introduce steric hindrance, forcing the polymer backbone to twist and disrupting the planarity. This disruption of planarity can, in turn, hinder intermolecular π-π stacking, which is a key mechanism for charge transport between polymer chains in the solid state. The head-to-head arrangement of alkylthiophene units in a sterically encumbered PTV derivative directly affects its optical and electroluminescence properties. Therefore, a balance must be struck between attaching solubilizing groups to improve processability and minimizing steric hindrance to maintain a planar, well-packed structure conducive to high charge carrier mobility.

Regioregularity and its Consequences on Material Performance

Regioregularity refers to the specific orientation of monomer units within the polymer chain. For substituted PTVs, this can lead to head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. A high degree of regioregularity, particularly a high percentage of HT linkages, leads to more ordered polymer packing in the solid state. This enhanced order facilitates closer intermolecular interactions and improves charge transport properties. Studies on poly(3-alkylthienylenevinylenes) have shown that regioregularity significantly impacts the structural and physical properties of the polymers. For instance, a regioregular PTV polymer has been shown to outperform its regio-irregular counterpart with a smaller band gap and better power conversion efficiency in solar cell applications. Attempts to synthesize completely regioregular poly(3-dodecylthienylenevinylene) have demonstrated that the polymerization method plays a crucial role in achieving the desired regularity, with some methods leading to at least 90% regioregularity. The open-circuit voltage of solar cells based on C12-PTVs has been observed to consistently decrease as regioregularity is reduced.

Engineering of Band Gaps and Energy Levels through Molecular Design

The band gap and frontier energy levels (HOMO and LUMO) of PTV can be precisely engineered through rational molecular design. One effective strategy is the creation of donor-acceptor copolymers. By alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone, an intramolecular charge transfer can be induced, which significantly lowers the band gap. This approach allows for the tuning of the polymer's absorption spectrum to better match the solar spectrum for photovoltaic applications. Furthermore, the synthesis of copolymers from different dipropenyl monomers allows for the creation of materials with continuously tunable HOMO levels and band gaps. The optical band gap of PTV itself is around 1.8 eV. Theoretical studies using the tight-binding approach have also been employed to predict and understand how copolymerization can be used to engineer the band gap of PTV-related polymers.

| Molecular Design Strategy | Effect on Band Gap (Eg) | Effect on HOMO/LUMO Levels |

| Introduction of Electron-Donating Groups | Generally decreases Eg | Raises HOMO level |

| Introduction of Electron-Withdrawing Groups | Can decrease Eg | Lowers both HOMO and LUMO levels |

| Donor-Acceptor Copolymerization | Significantly decreases Eg | Modulates both HOMO and LUMO depending on donor/acceptor strength |

| Increasing Conjugation Length | Decreases Eg | Raises HOMO and lowers LUMO |

Anisotropy and Dimensionality in Conjugated Systems

Polymers derived from 2,5-diethenylthiophene, like other conjugated polymers, exhibit anisotropic properties, meaning their properties are directionally dependent. In thin films, the polymer chains can align, leading to anisotropy in optical absorption and charge transport. This alignment can result in different properties when measured parallel versus perpendicular to the direction of chain alignment. The three-dimensional arrangement of PTV chains is a crucial factor for designing materials with efficient transport properties. While PTV is a one-dimensional conjugated system at the molecular level, extending π-conjugation into

Design Principles for Enhanced Charge Carrier Mobility

The rational design of thiophene-based polymers, including derivatives related to "Thiophene, 2,5-diethenyl-", is crucial for enhancing charge carrier mobility, a key parameter for performance in electronic devices. rsc.org Research has identified several fundamental principles that guide the synthesis of materials with improved mobility. These principles focus on manipulating the polymer's electronic structure, molecular weight, and solid-state packing. rsc.orgmdpi.com

A primary strategy involves optimizing the polymer backbone to promote charge delocalization. rsc.org This can be achieved by designing more planar polymer structures, which enhances π-orbital overlap along the conjugated chain. For instance, incorporating furan (B31954) spacers into a thieno[3,2-b]pyrrole and diketopyrrolopyrrole-based copolymer was shown to improve the coplanarity of the backbone, which is beneficial for increasing charge carrier mobility. mdpi.com Theoretical models suggest that the localization length of orbitals at the band edge is strongly correlated with charge carrier mobility. rsc.org Design rules derived from these models indicate that reducing the conformational fluctuations' effect on the electronic coupling between adjacent monomers and using just two monomers in the repeating structural unit can lead to greater charge delocalization and potentially higher mobility. rsc.org

Another effective approach is the creation of two-dimensional (2D) conjugated polymers. A thiophene-based 2D poly(arylene vinylene) (2DPAV-BDT-BT) demonstrated a unique band-like transport mechanism and an exceptionally high room-temperature charge mobility of 65 cm² V⁻¹ s⁻¹. mpg.denih.gov This significant enhancement over linear analogues is attributed to the extended π-delocalization pathways in the 2D structure, which improves charge transport properties. mpg.de

The molecular weight, or degree of polymerization (DPn), also has a profound impact on charge carrier mobility. Studies on poly(3,3''-dioctyl-2,2':5',2''-terthiophene) revealed that a fourfold increase in the DPn resulted in an increase in charge carrier mobility by more than three orders of magnitude. nih.gov This is because longer polymer chains can more effectively bridge insulating grain boundaries in the solid state, facilitating more efficient intermolecular charge hopping.

Furthermore, donor-acceptor (D-A) copolymer design offers a versatile platform for tuning electronic properties. The synthesis of random copolymers with varying ratios of donor units like di(thiophen-2-yl)thieno[3,2-b]thiophene (DTTT) and acceptor units like diketopyrrolopyrrole (DPP) has yielded materials with high hole mobilities. rsc.org Specifically, the random polymer PDTTT-T-DPP_3/7 achieved a high hole mobility of 0.627 cm² V⁻¹ s⁻¹. rsc.org The strategic selection of donor and acceptor moieties allows for precise control over the frontier molecular orbital energy levels, which governs charge injection and transport.

Finally, novel design concepts such as creating "insulated wires" where the π-conjugated chain is covered by macrocycles can lead to ideal orbital alignment for charge hopping. nih.gov This design resulted in a zigzag poly(phenylene-ethynylene) wire exhibiting an intramolecular charge mobility as high as 8.5 cm² V⁻¹ s⁻¹. nih.gov

Tailoring Optical Contrast and Switching Times

In the context of electrochromic applications, the ability to precisely control optical contrast (the difference in transmittance between colored and bleached states) and switching times is paramount. For polymers derived from or related to "Thiophene, 2,5-diethenyl-", these properties are primarily tailored through chemical structure modifications, including the introduction of functional groups and copolymerization. cardiff.ac.ukrsc.org

A key strategy is the functionalization of the thiophene or thieno-thiophene core with electron-donating or electron-withdrawing groups. rsc.orgrsc.org Attaching electron-withdrawing side groups, such as 4-cyanophenyl or 4-pyridyl, to a thieno[3,2-b]thiophene-based monomer was found to decrease both the HOMO and LUMO energy levels, thereby contracting the material's band gap. rsc.org This modification directly influences the color of the polymer and its oxidized states. rsc.org These specific polymers exhibited high contrast in the near-infrared region (50–62%) and extremely short switching times, with coloring as fast as 0.34–0.35 seconds and bleaching in 0.9–1.1 seconds. rsc.org

Copolymerization is another powerful tool for tuning electrochromic performance. By combining different monomer units, the resulting copolymer can exhibit properties superior to its parent homopolymers. For example, copolymers of 2,5-di(2-thienyl)thieno[3,2-b]thiophene (dTT) with monomers like 2,2′-bithiophene resulted in materials with high transmittance contrast (ΔT) of 41.3%. bohrium.com An electrochromic device (ECD) constructed using a copolymer of dTT and cyclopenta[2,1-b:3,4-b']dithiophene (CPdT) as the anodic layer displayed not only high coloration efficiency but also rapid switching times of less than or equal to 0.9 seconds. bohrium.com Similarly, copolymerizing 3,6-di(2-thienyl)carbazole with 2-(2-thienyl)furan (B1594471) and using it in an ECD resulted in a high transmittance change of 43.4% and a rapid switching time of less than 0.6 seconds. mdpi.comnih.gov

The steric hindrance of substituents also plays a significant role. Modulating steric interactions by changing the position of alkoxy substituents on the thiophene monomer can alter the color and electrochromic properties of the resulting copolymers. cardiff.ac.uk One such synthesized copolymer demonstrated excellent characteristics, including a fast switching time of 0.6 seconds and a clear color change from purple in the neutral state to highly transparent in the oxidized state. cardiff.ac.uk

Applications in Advanced Materials Science and Engineering

Organic Electronics (OE)

Organic electronics leverage the unique properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Thiophene-based polymers are at the forefront of this field due to their tunable electronic properties and processability.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. For a polymer like poly(2,5-divinylthiophene), the degree of structural order and intermolecular packing would significantly influence its charge transport characteristics. While specific experimental data for the charge carrier mobility of poly(2,5-divinylthiophene) is not readily found in the literature, it is expected that optimization of processing conditions to enhance crystallinity and chain alignment would be crucial for achieving high-performance OFETs.

Table 1: Expected Factors Influencing OFET Performance of Poly(2,5-divinylthiophene)

| Parameter | Influence on OFET Performance |

|---|---|

| Polymer Regioregularity | A high degree of head-to-tail coupling during polymerization would lead to a more ordered structure, enhancing charge mobility. |

| Molecular Weight | Higher molecular weight can lead to better film formation and connectivity between crystalline domains, improving charge transport. |

| Film Morphology | The method of deposition (e.g., spin-coating, printing) and post-deposition treatments (e.g., annealing) would critically affect the polymer chain packing and, consequently, the mobility. |

| Intermolecular Interactions | Strong π-π stacking between polymer chains is essential for efficient charge hopping between molecules. |

In Organic Light-Emitting Diodes (OLEDs), an organic material emits light in response to an electric current. The color and efficiency of the emission are dependent on the electronic structure of the material. Thiophene-based polymers are known to be effective luminescent materials. The bandgap of poly(2,5-divinylthiophene) would determine the color of the emitted light. By analogy with other polythiophenes, it is plausible that copolymers of 2,5-diethenylthiophene with other monomers could be synthesized to tune the emission color and improve electroluminescence efficiency. However, there is a lack of specific research data on the electroluminescent properties of homopolymers or copolymers of 2,5-diethenylthiophene.

Organic photovoltaics utilize organic polymers as the active layer to convert sunlight into electricity. The efficiency of an OPV device depends on the ability of the donor and acceptor materials to absorb light, generate excitons, and separate charges effectively. A polymer derived from 2,5-diethenylthiophene could potentially act as a donor material in a bulk heterojunction solar cell. Its performance would be contingent on its absorption spectrum, energy levels (HOMO and LUMO), and ability to form an optimal morphology with an acceptor material. Without experimental data, the power conversion efficiency (PCE) of such a device remains speculative.

Table 2: Key Parameters for OPV Performance of Poly(2,5-divinylthiophene) as a Donor Material

| Parameter | Desired Characteristic for High Efficiency |

|---|---|

| Absorption Spectrum | Broad absorption that covers a significant portion of the solar spectrum. |

| HOMO/LUMO Energy Levels | Appropriate alignment with the acceptor's energy levels to facilitate efficient charge separation and provide a high open-circuit voltage (Voc). |

| Charge Carrier Mobility | Balanced electron and hole mobility to reduce charge recombination and improve the fill factor (FF). |

| Morphology | An interpenetrating network with the acceptor material at the nanoscale to maximize the donor-acceptor interface for exciton (B1674681) dissociation. |

The inherent flexibility of polymers makes them ideal candidates for flexible and wearable electronics. Polythiophenes, in general, can be processed from solution, allowing for their deposition on flexible substrates using techniques like printing. A polymer based on 2,5-diethenylthiophene would likely share this advantage. Its mechanical properties, such as stretchability and durability, would be critical for its application in devices like flexible displays, wearable sensors, and conformable solar cells.

Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical signal or vice versa. The conjugated structure of poly(2,5-divinylthiophene) suggests its potential as an optoelectronic material.

As discussed in the context of OPVs, polymers that can absorb light and generate charge carriers are known as photoactive materials. The efficiency of energy conversion is a key metric for these materials. The vinyl groups in the monomer unit of 2,5-diethenylthiophene could potentially be modified to fine-tune the electronic and optical properties of the resulting polymer, thereby optimizing its performance as a photoactive material for solar energy conversion. However, specific research on such modifications and their impact on energy conversion efficiency is not currently available.

While "Thiophene, 2,5-diethenyl-" presents an interesting molecular structure for the synthesis of conjugated polymers, there is a notable absence of dedicated research on its homopolymer, poly(2,5-divinylthiophene), and its specific applications in the fields of organic electronics and optoelectronics. The discussions within this article are therefore based on the established knowledge of the broader class of polythiophenes. To fully ascertain the potential of 2,5-diethenylthiophene-based polymers, further experimental research is necessary to synthesize and characterize these materials and to evaluate their performance in the various applications outlined. Such studies would provide the much-needed data to populate the performance metrics and validate the theoretical potential of this specific thiophene (B33073) derivative in advanced materials science and engineering.

Photoelectrochemical Hydrogen Evolution Reactions (PEC-HER)

Polymers derived from thiophene-based monomers are actively investigated for their potential in photoelectrochemical hydrogen evolution. While direct studies on homopolymers of "Thiophene, 2,5-diethenyl-" for PEC-HER are not extensively documented, research on analogous conjugated polymers provides insight into their potential performance. Thiophene-based conjugated acetylenic polymers, for instance, have been employed as photocathodes for hydrogen evolution in alkaline media. semi.ac.cntandfonline.comaip.org

By tailoring the polymer backbone, researchers have been able to enhance the water dissociation and hydrogen evolution active sites. For example, modifying the thiophene skeleton in conjugated acetylenic polymers has led to significant improvements in photocurrent density, a key metric for PEC-HER efficiency. These findings suggest that polymers incorporating "Thiophene, 2,5-diethenyl-" could be designed to exhibit favorable energetics and charge transport properties for efficient photocatalytic hydrogen production. The vinyl groups offer a route to creating cross-linked or extended polymer networks, which can enhance stability and charge carrier mobility.

| Polymer | Photocurrent Density (μA cm⁻²) at 0.3 V vs. RHE | pH | Reference |

|---|---|---|---|

| poly(diethynyldithieno[3,2-b:2′,3′-d]thiophene) (pDTT) | 170 | 13 | tandfonline.comaip.org |

| poly(2,6-diethynylbenzo[1,2-b:4,5-b′]dithiophene) (pBDT) | 120 | 13 | tandfonline.comaip.org |

| poly(2,5-diethynylthieno[3,2-b]thiophene) (pDET) | ~40 | 13 | tandfonline.comaip.org |

Nonlinear Optical (NLO) Materials

The extended π-conjugation in polymers derived from "Thiophene, 2,5-diethenyl-" makes them attractive for applications in nonlinear optics. Materials with high third-order optical susceptibility, χ(3), are sought after for applications such as optical switching and signal processing. Poly(2,5-thienylene vinylene) (PTV), a polymer with a similar conjugated backbone to what would be expected from the polymerization of "Thiophene, 2,5-diethenyl-," has been shown to exhibit significant NLO properties.

Research on PTV thin films has demonstrated a third-order optical susceptibility of 3.2 x 10⁻¹¹ esu at a wavelength of 1.85 µm. aip.org This value is comparable to that of other well-known NLO polymers like polydiacetylene in the nonresonant wavelength region. aip.org The delocalization of π-electrons along the polymer chain is a key factor contributing to these NLO effects. The ease of processing PTV into thin films further enhances its potential for device applications. It is anticipated that the NLO response of such polymers would be even greater at shorter wavelengths due to resonant effects. aip.org

| Material | Third-Order Optical Susceptibility (χ(3)) (esu) | Measurement Wavelength (µm) | Reference |

|---|---|---|---|

| Poly(2,5-thienylene vinylene) (PTV) | 3.2 x 10⁻¹¹ | 1.85 | aip.org |

Sensors and Biosensors (Materials-Centric Aspects)